Direct Head-to-Head Comparison: CGP 20712 vs. ICI 118551 in Human β-Adrenoceptor Binding Assays
In a whole-cell binding study using CHO cells stably expressing human β1-, β2-, and β3-adrenoceptors, CGP 20712 exhibited a 501-fold higher affinity for β1 over β2 receptors, and a 4169-fold higher affinity for β1 over β3 receptors. In contrast, the β2-selective antagonist ICI 118551 showed 550-fold β2-selectivity over β1 and 661-fold β2-selectivity over β3 [1]. This direct comparison quantifies the unique receptor selectivity profile of CGP 20712.
| Evidence Dimension | Receptor binding affinity ratio (selectivity) |
|---|---|
| Target Compound Data | β1/β2: 501-fold; β1/β3: 4169-fold |
| Comparator Or Baseline | ICI 118551: β2/β1: 550-fold; β2/β3: 661-fold |
| Quantified Difference | CGP 20712 exhibits high β1-selectivity, whereas ICI 118551 is a selective β2-antagonist, with their selectivity ratios differing by approximately three orders of magnitude. |
| Conditions | Whole-cell binding assay using [³H]-CGP 12177 in CHO cells stably expressing human β1, β2, and β3 adrenoceptors |
Why This Matters
This data confirms CGP 20712 as a reference tool for unambiguous β1 receptor identification, enabling clear differentiation from β2/β3-mediated effects in complex biological systems.
- [1] Baker JG. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. Br J Pharmacol. 2005;144(3):317-322. View Source
